3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
The exact mass of the compound 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
CHEMBL4461387 has shown potential in cancer research due to its ability to inhibit specific enzymes involved in cancer cell metabolism. For instance, it has been identified to inhibit the enzyme LDHA, which plays a role in the glycolytic pathway, crucial for cancer cell proliferation and survival . By targeting LDHA, CHEMBL4461387 may help in developing treatments that starve cancer cells of energy, making it a valuable compound for further oncological studies.
Mechanism of Action
Target of Action
The primary target of CHEMBL4461387 is the enzyme LDHA (Lactate Dehydrogenase A) . LDHA plays a crucial role in the conversion of pyruvate to lactate during anaerobic respiration, a process that is often upregulated in cancer cells .
Mode of Action
CHEMBL4461387 interacts with LDHA by inhibiting its activity . The inhibition of LDHA disrupts the anaerobic respiration process, potentially leading to a decrease in energy production in cells that rely heavily on this pathway, such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by CHEMBL4461387 is the glycolytic pathway . By inhibiting LDHA, CHEMBL4461387 prevents the conversion of pyruvate to lactate, a key step in the glycolytic pathway. This disruption can lead to a buildup of pyruvate and NADH and a decrease in the amount of NAD+, which is necessary for the continuation of glycolysis .
Result of Action
The inhibition of LDHA by CHEMBL4461387 can lead to a disruption in energy production in cells that rely on anaerobic respiration . This could potentially lead to cell death in these cells, making CHEMBL4461387 a potential therapeutic agent for conditions characterized by increased anaerobic respiration, such as certain types of cancer .
Action Environment
The action, efficacy, and stability of CHEMBL4461387 would be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the specific characteristics of the target cells. For example, cells with a high rate of anaerobic respiration might be more susceptible to the effects of CHEMBL4461387 .
properties
IUPAC Name |
3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c29-20(14-27-15-23-18-7-2-1-6-17(18)21(27)30)25-9-11-26(12-10-25)22(31)19-13-16-5-3-4-8-28(16)24-19/h1-2,6-7,13,15H,3-5,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLPDMSCNLRGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one |
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